

Application Notes and Protocols for Aluminum Lactate in Drug Delivery Systems

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Compound of Interest

Compound Name: Aluminum lactate

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I. Introduction and Current Landscape

Aluminum lactate, the aluminum salt of lactic acid, is a compound recognized for its astringent and antiseptic properties, finding use in topical formulations and cosmetics.[1][2] While aluminum salts, particularly aluminum hydroxide and aluminum phosphate, have a long and established history as adjuvants in vaccines—a primary example of a drug delivery system—the specific use of **aluminum lactate** in the fabrication of advanced drug delivery systems such as nanoparticles, hydrogels, or controlled-release oral formulations is not well-documented in current scientific literature.[3][4]

This document, therefore, serves a dual purpose. Firstly, it provides an overview of the existing knowledge on aluminum compounds in drug delivery, primarily focusing on their role as vaccine adjuvants. Secondly, it aims to extrapolate from this knowledge to propose potential applications and hypothetical protocols for **aluminum lactate**, based on its chemical properties and the behavior of analogous aluminum salts. These notes are intended to provide a foundational and forward-looking resource for researchers interested in exploring the potential of **aluminum lactate** in novel drug delivery platforms.

II. Physicochemical Properties of Aluminum Lactate

Understanding the fundamental properties of **aluminum lactate** is crucial for hypothesizing its role in drug delivery.

Property	Value/Description	Reference
Molecular Formula	$\text{Al}(\text{C}_3\text{H}_5\text{O}_3)_3$	[5]
Molecular Weight	294.19 g/mol	[5]
Appearance	White crystalline powder	[5]
Solubility	Soluble in water	[1]
Known Biological Activity	Astringent, antiseptic, moisturizer	[1]
Industrial Use	Cross-linker in polymer systems	[6]

III. Potential Applications in Drug Delivery

While direct applications are sparse, the properties of **aluminum lactate** and the established roles of other aluminum salts suggest several potential avenues for research and development.

Vaccine Adjuvants

The most prominent role of aluminum salts in drug delivery is as vaccine adjuvants.[3][7] Aluminum hydroxide and phosphate are the most common, but **aluminum lactate** could potentially be explored for similar purposes. Adjuvants enhance the immune response to an antigen.[4]

Mechanism of Action: Aluminum adjuvants are thought to work through several mechanisms:

- Depot Effect: Forming a depot at the injection site, which slowly releases the antigen, prolonging its exposure to the immune system.
- Inflammasome Activation: Inducing a local inflammatory response, which attracts immune cells to the injection site.
- Antigen Uptake: Facilitating the uptake of the antigen by antigen-presenting cells (APCs).

Lactate itself has been noted as a potential stabilizing excipient in vaccine formulations containing aluminum hydroxide, suggesting a compatible role.[8]

Topical Drug Delivery

Given its established use as a topical astringent and antiseptic, **aluminum lactate** could be formulated into various topical drug delivery systems, such as creams, gels, or patches.^{[1][2]} Its ability to act as a cross-linker in polymer systems could be leveraged to create hydrogel-based formulations for the sustained release of other active pharmaceutical ingredients (APIs).^[6]

Nanoparticle-Based Systems

The synthesis of aluminum-containing nanoparticles, such as layered double hydroxides (LDHs), for drug and gene delivery is an active area of research.^[9] While not specifically using lactate, these systems demonstrate the feasibility of creating aluminum-based nanocarriers. **Aluminum lactate**, being water-soluble, could potentially be used in the synthesis of aluminum oxide or hydroxide nanoparticles through precipitation methods, where the lactate anion might influence particle size, charge, and drug-loading capacity.

IV. Experimental Protocols

The following protocols are generalized and based on methodologies for related aluminum compounds. They would require significant optimization for use with **aluminum lactate**.

Protocol 1: Preparation of an Aluminum-Adjuvanted Vaccine Formulation (Hypothetical Adaptation for Aluminum Lactate)

This protocol describes a general method for adsorbing an antigen onto an aluminum salt adjuvant.

Materials:

- **Aluminum lactate** solution (e.g., 1% w/v in water for injection)
- Antigen solution (e.g., ovalbumin, 1 mg/mL in saline)
- Saline (0.9% NaCl)

- pH meter
- Sterile mixing vessel
- Shaker or magnetic stirrer

Procedure:

- In a sterile vessel, add the desired volume of **aluminum lactate** solution.
- While gently stirring, slowly add the antigen solution to the **aluminum lactate** solution. The ratio of adjuvant to antigen must be optimized for each specific antigen.
- Adjust the pH of the mixture to a level that promotes electrostatic interaction and adsorption. For many proteins, this is a pH where the protein has an opposite charge to the adjuvant particle. This will require empirical determination.
- Continue to mix the suspension at room temperature or 4°C for several hours (e.g., 2-4 hours) to allow for complete adsorption.
- After the incubation period, the formulation can be stored at 2-8°C. Do not freeze, as this can irreversibly damage the adjuvant structure.

Characterization:

- Adsorption Efficiency: Centrifuge the suspension to pellet the adjuvant-antigen complex. Measure the protein concentration in the supernatant using a BCA or Bradford assay. The percentage of adsorbed protein can be calculated by comparing the initial and final supernatant concentrations.
- Particle Size and Zeta Potential: Use dynamic light scattering (DLS) to determine the size distribution and surface charge of the adjuvant-antigen complexes.

Protocol 2: Synthesis of Aluminum-Containing Nanoparticles via Co-precipitation (Hypothetical)

This protocol is a generalized method for synthesizing metallic nanoparticles, adapted for a hypothetical **aluminum lactate**-based system.

Materials:

- **Aluminum lactate** solution (e.g., 0.5 M)
- A precipitating agent (e.g., sodium hydroxide, 1 M)
- Drug to be encapsulated (dissolved in a suitable solvent)
- Deionized water
- Magnetic stirrer with heating
- Centrifuge

Procedure:

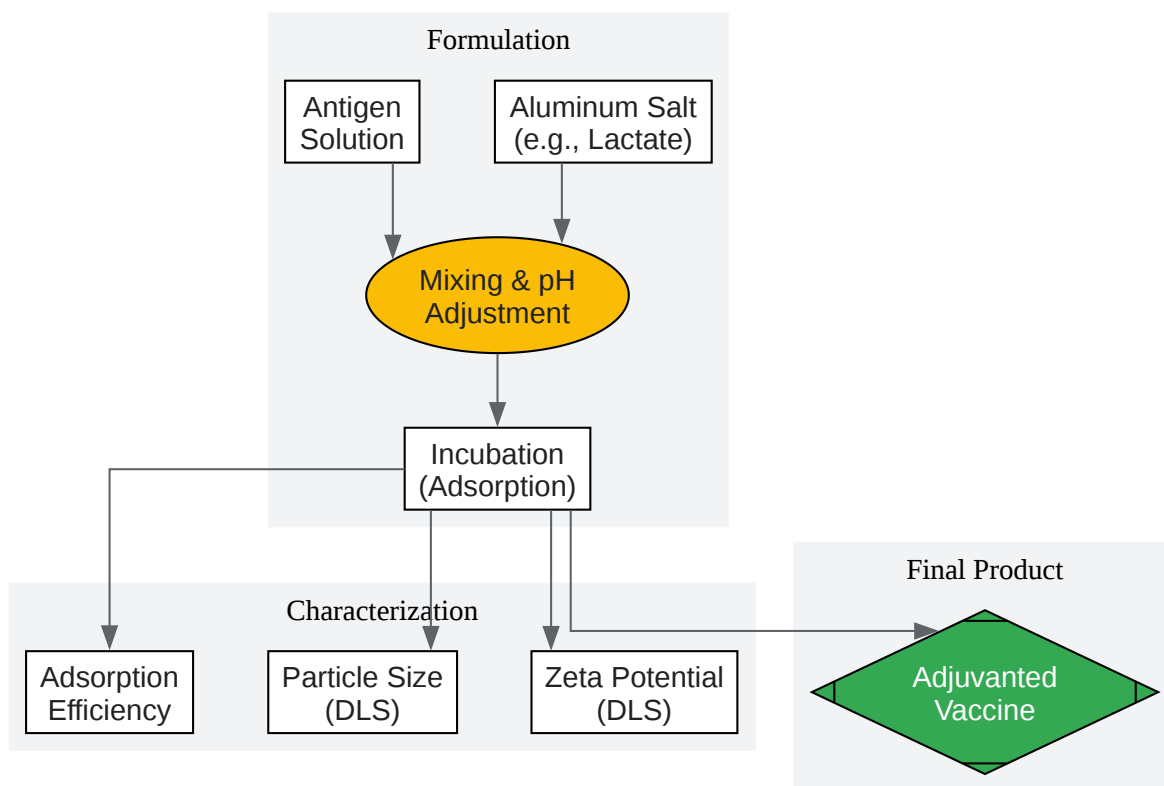
- Dissolve the drug in the **aluminum lactate** solution under stirring.
- Heat the solution to a specific temperature (e.g., 60-80°C) to control the reaction kinetics.
- Slowly add the precipitating agent (e.g., NaOH) dropwise to the heated solution under vigorous stirring. This should induce the precipitation of aluminum hydroxide/oxide nanoparticles, encapsulating the drug.
- Continue stirring for a set period (e.g., 1-2 hours) to allow for particle formation and stabilization.
- Cool the suspension to room temperature.
- Collect the nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
- Wash the nanoparticle pellet several times with deionized water to remove unreacted precursors and non-encapsulated drug.
- Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage.

Characterization:

- **Morphology and Size:** Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the nanoparticles.
- **Drug Loading and Encapsulation Efficiency:** Dissolve a known amount of the nanoparticles in an acidic solution to release the encapsulated drug. Quantify the drug concentration using HPLC or UV-Vis spectroscopy.
- **In Vitro Drug Release:** Disperse the nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4). At various time points, collect aliquots, separate the nanoparticles, and measure the drug concentration in the supernatant.

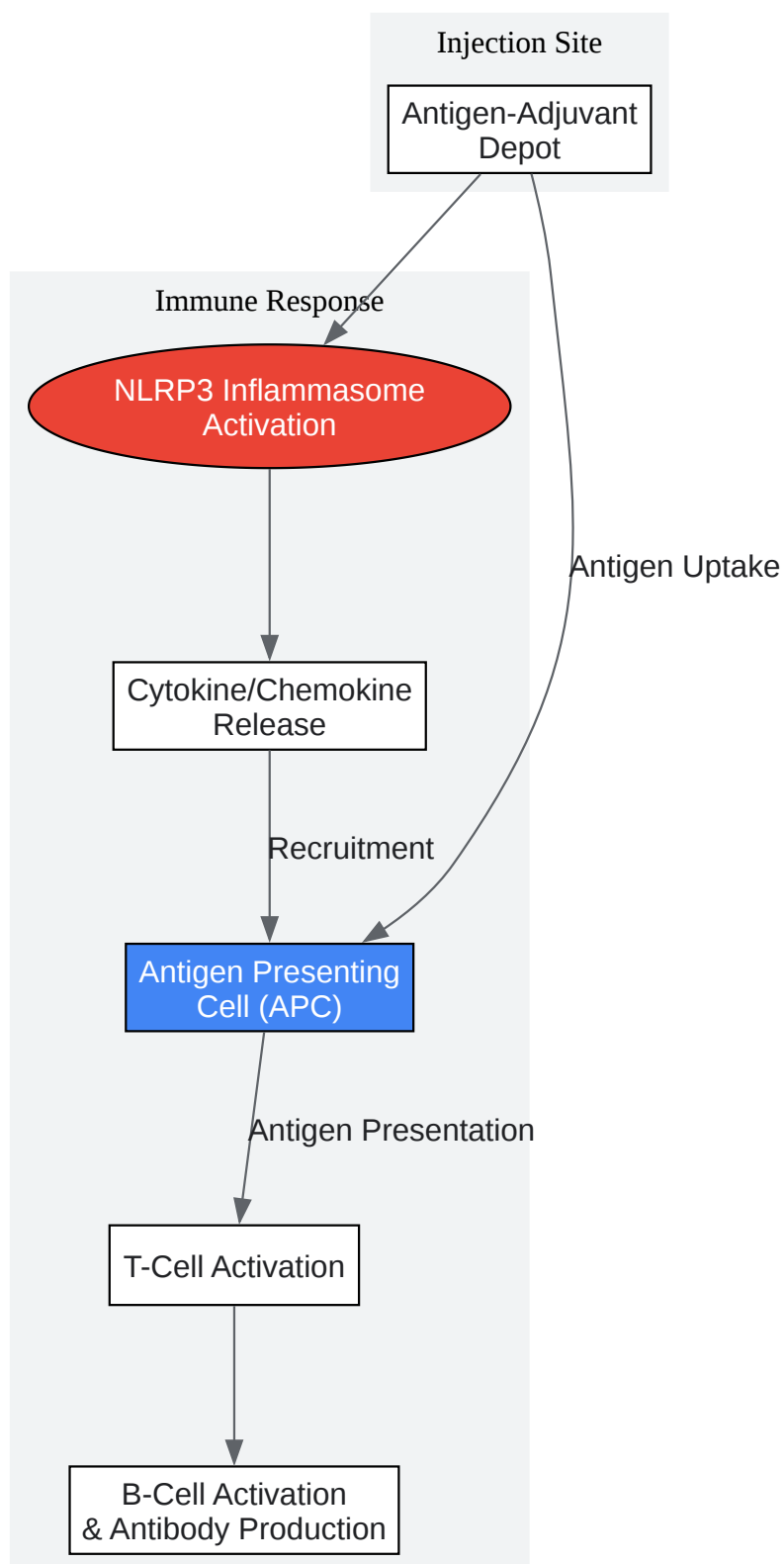
V. Visualization of Workflows and Mechanisms

The following diagrams illustrate key concepts relevant to the use of aluminum compounds in drug delivery.



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Caption: Workflow for preparing and characterizing an aluminum-adsorbed vaccine.



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Caption: Proposed mechanism of action for aluminum-based vaccine adjuvants.

VI. Biocompatibility and Safety Considerations

The biocompatibility of any material intended for internal use is of paramount importance. Aluminum adjuvants have a long history of safe use in vaccines, with hundreds of millions of doses administered.[3] However, high concentrations of aluminum can be toxic, primarily targeting the central nervous system and bone.[2]

For any novel **aluminum lactate**-based delivery system, a thorough evaluation of biocompatibility would be essential. Standard in vitro cytotoxicity assays (e.g., MTT, LDH assays) on relevant cell lines, followed by in vivo studies to assess local and systemic toxicity, would be required. The degradation products—aluminum ions and lactic acid—are both naturally present in the body, which is a favorable characteristic. However, the local concentration and clearance rate would need to be carefully studied.

VII. Conclusion and Future Directions

While the direct application of **aluminum lactate** in sophisticated drug delivery systems is not yet established, its properties as a water-soluble aluminum salt and a polymer cross-linker present intriguing possibilities. The most promising and logical starting point for research would be its evaluation as a vaccine adjuvant, building upon the extensive knowledge base of other aluminum salts. Further exploration into its use in hydrogels for topical delivery or in the synthesis of aluminum-based nanoparticles could unveil novel applications. The protocols and data presented here provide a foundational framework for researchers to begin exploring the untapped potential of **aluminum lactate** in the field of drug delivery.

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